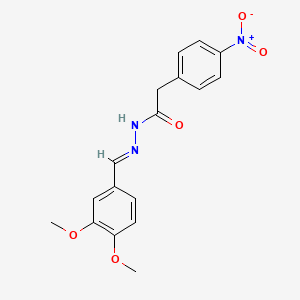

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromo-5-metil-3-nitro-1H-pirazol-1-il)-N-(2-metoxietil)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol. Este compuesto se caracteriza por la presencia de un grupo bromo, metil y nitro unido al anillo de pirazol, junto con un grupo acetamida unido a una cadena metoxietil. La estructura única de este compuesto lo hace interesante en varios campos de la investigación científica, incluida la química medicinal y la ciencia de los materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(4-bromo-5-metil-3-nitro-1H-pirazol-1-il)-N-(2-metoxietil)acetamida generalmente implica un proceso de varios pasos:

Formación del anillo de pirazol: El paso inicial implica la ciclización de precursores apropiados para formar el anillo de pirazol. Esto se puede lograr mediante la reacción de hidracina con una β-dicetona o un compuesto carbonílico α,β-insaturado en condiciones ácidas o básicas.

Introducción de sustituyentes: Los grupos bromo, metil y nitro se introducen en el anillo de pirazol mediante reacciones de sustitución electrófila. Por ejemplo, la bromación se puede llevar a cabo usando bromo o N-bromosuccinimida (NBS), la nitración usando ácido nítrico o una mezcla nitrante, y la metilación usando yoduro de metilo o sulfato de dimetilo.

Formación de acetamida: El paso final implica la acilación del derivado de pirazol con 2-metoxietilamina y anhídrido acético o cloruro de acetilo para formar el grupo acetamida.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(4-bromo-5-metil-3-nitro-1H-pirazol-1-il)-N-(2-metoxietil)acetamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a un grupo amino usando agentes reductores como el gas hidrógeno con un catalizador de paladio o ditionito de sodio.

Reducción: El grupo bromo se puede sustituir con otros nucleófilos mediante reacciones de sustitución nucleófila.

Sustitución: El grupo acetamida se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.

Reactivos y condiciones comunes

Oxidación: Gas hidrógeno con un catalizador de paladio, ditionito de sodio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Hidróxido de sodio, ácido clorhídrico.

Productos principales

Derivado amino: Formado por la reducción del grupo nitro.

Pirazol sustituido: Formado por la sustitución del grupo bromo.

Ácido carboxílico y amina: Formado por la hidrólisis del grupo acetamida.

Aplicaciones Científicas De Investigación

2-(4-bromo-5-metil-3-nitro-1H-pirazol-1-il)-N-(2-metoxietil)acetamida tiene varias aplicaciones en la investigación científica:

Química medicinal: Este compuesto se puede utilizar como un bloque de construcción para la síntesis de posibles agentes farmacéuticos, particularmente aquellos que se dirigen a andamios que contienen pirazol.

Ciencia de los materiales: Las propiedades electrónicas únicas del anillo de pirazol hacen que este compuesto sea de interés en el desarrollo de materiales electrónicos orgánicos, como diodos emisores de luz orgánicos (OLED) y fotovoltaicos orgánicos (OPV).

Estudios biológicos: El compuesto se puede utilizar como una sonda para estudiar la actividad biológica de los derivados de pirazol, incluidas sus interacciones con enzimas y receptores.

Mecanismo De Acción

El mecanismo de acción de 2-(4-bromo-5-metil-3-nitro-1H-pirazol-1-il)-N-(2-metoxietil)acetamida depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con objetivos moleculares como enzimas, receptores o canales iónicos, modulando su actividad. La presencia del grupo nitro sugiere una posible participación en reacciones redox, mientras que el grupo acetamida puede facilitar la unión a sitios de proteínas específicos.

Comparación Con Compuestos Similares

Compuestos similares

2-(4-cloro-5-metil-3-nitro-1H-pirazol-1-il)-N-(2-metoxietil)acetamida: Estructura similar con un grupo cloro en lugar de un grupo bromo.

2-(4-bromo-5-metil-3-nitro-1H-pirazol-1-il)-N-(2-etoxietil)acetamida: Estructura similar con una cadena etoxietil en lugar de una cadena metoxietil.

2-(4-bromo-5-metil-3-amino-1H-pirazol-1-il)-N-(2-metoxietil)acetamida: Estructura similar con un grupo amino en lugar de un grupo nitro.

Singularidad

La singularidad de 2-(4-bromo-5-metil-3-nitro-1H-pirazol-1-il)-N-(2-metoxietil)acetamida radica en su combinación específica de sustituyentes, que confieren propiedades electrónicas y estéricas distintas. Esto lo convierte en un compuesto valioso para explorar las relaciones estructura-actividad en varias aplicaciones de investigación científica.

Propiedades

Fórmula molecular |

C9H13BrN4O4 |

|---|---|

Peso molecular |

321.13 g/mol |

Nombre IUPAC |

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C9H13BrN4O4/c1-6-8(10)9(14(16)17)12-13(6)5-7(15)11-3-4-18-2/h3-5H2,1-2H3,(H,11,15) |

Clave InChI |

GXGLMIKTBQPKPW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NN1CC(=O)NCCOC)[N+](=O)[O-])Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)

![N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B11685653.png)

![1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)](/img/structure/B11685660.png)

![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11685682.png)

![4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11685689.png)

![1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685700.png)

![N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B11685701.png)

![(2Z)-N-(2-methoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11685704.png)

![3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11685710.png)

![3-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11685715.png)

![3-hydroxy-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11685719.png)